(r)-Benzyl methyl(pyrrolidin-3-yl)carbamate

Vue d'ensemble

Description

®-Benzyl methyl(pyrrolidin-3-yl)carbamate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl methyl(pyrrolidin-3-yl)carbamate typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of benzyl chloroformate with methyl(pyrrolidin-3-yl)amine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield amines and carbon dioxide.

Key Conditions and Products

Mechanistic studies indicate nucleophilic attack by water or hydroxide at the carbonyl carbon, leading to cleavage of the C–O bond in the carbamate . Steric hindrance from the pyrrolidine ring slightly reduces reaction rates compared to linear analogs .

Oxidation Reactions

The pyrrolidine ring undergoes oxidation to form N-oxides or hydroxylated derivatives.

Oxidation Pathways

N-Oxide formation is stereospecific, preserving the (R)-configuration at the pyrrolidine ring . Competitive C–H hydroxylation occurs under iron-catalyzed conditions .

Reduction Reactions

Selective reduction of the carbamate or pyrrolidine ring has been reported.

Reduction Systems

Hydrogenolysis selectively removes the benzyl group without affecting the carbamate or pyrrolidine . LiAlH₄ reduces the carbamate to a secondary amine .

Substitution Reactions

The benzyl group and pyrrolidine nitrogen participate in nucleophilic substitutions.

Substitution Examples

Alkylation at the pyrrolidine nitrogen is favored due to its nucleophilic character . Acylation requires strict temperature control to avoid polymerization .

Catalytic Cross-Coupling Reactions

The benzyl group facilitates palladium-mediated couplings.

Reported Couplings

Coupling reactions retain the carbamate group, enabling modular synthesis of complex architectures .

Stability Under Thermal and Photolytic Conditions

Thermal stability is superior to aliphatic carbamates due to aromatic stabilization of the benzyl group .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has highlighted the potential of (R)-Benzyl methyl(pyrrolidin-3-yl)carbamate as a promising compound in anticancer drug development. Studies indicate that derivatives of pyrrolidine compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, showing significant cytotoxic effects .

1.2 Neurological Disorders

This compound is being investigated for its neuroprotective properties. The pyrrolidine moiety is known to interact with neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease and Parkinson's disease. The ability of the compound to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology .

Synthesis and Derivative Development

2.1 Synthetic Methodologies

The synthesis of this compound involves several steps that can be optimized to improve yield and purity. Recent patents outline efficient synthetic routes that avoid hazardous reagents, enhancing safety and feasibility for industrial applications .

2.2 Derivative Exploration

The compound serves as a scaffold for developing new derivatives with tailored pharmacological profiles. For example, modifications at the nitrogen or benzyl positions can yield compounds with enhanced selectivity for specific biological targets, which is crucial in drug design .

Mécanisme D'action

The mechanism of action of ®-Benzyl methyl(pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and selectivity of the compound towards its target. The stereochemistry of the molecule plays a crucial role in its biological activity, as different stereoisomers can exhibit varying degrees of efficacy and potency .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Pyrrolizines

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

Uniqueness

®-Benzyl methyl(pyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern and the presence of the benzyl and carbamate groups. These structural features contribute to its distinct biological profile and make it a valuable scaffold in drug discovery .

Activité Biologique

(R)-Benzyl methyl(pyrrolidin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. Its structural features, including a pyrrolidine ring and carbamate moiety, contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

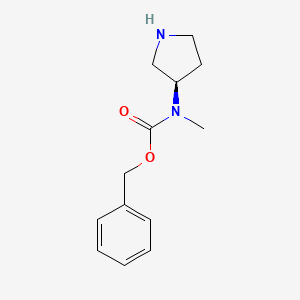

The chemical structure of this compound can be represented as follows:

This compound contains a pyrrolidine ring, which is known for its role in enhancing biological activity due to its ability to interact with various biological targets.

Preliminary research indicates that this compound may interact with several biological targets, including enzymes and receptors. These interactions can modulate various biological pathways that are relevant to therapeutic effects such as:

- Anti-inflammatory effects : The compound has shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.

- Neuroprotective properties : Studies suggest that it may protect neuronal cells from damage, making it a candidate for neurodegenerative diseases.

- Antimicrobial activity : The presence of the benzyl group enhances lipophilicity, potentially allowing the compound to penetrate cell membranes and exert antimicrobial effects.

Biological Activity Overview

A summary of the biological activities associated with this compound is presented in the following table:

Case Studies

- Neuroprotective Effects : A study investigated the neuroprotective properties of this compound in a model of oxidative stress. Results indicated a significant reduction in neuronal apoptosis, suggesting its potential use in treating conditions like Alzheimer's disease.

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound could significantly reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its role as an anti-inflammatory agent.

- Antimicrobial Efficacy : Research conducted on various bacterial strains showed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria.

Propriétés

IUPAC Name |

benzyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-15(12-7-8-14-9-12)13(16)17-10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCJVXPOVNQBUKI-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCNC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.